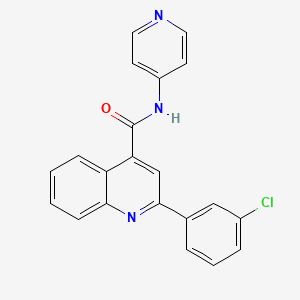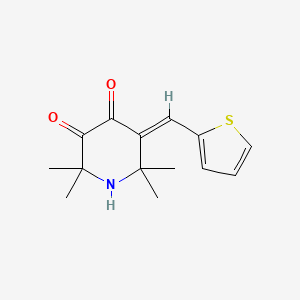![molecular formula C17H21Cl2N3OS B4856753 3-[(3,4-dichlorobenzyl)sulfanyl]-5-(propan-2-yl)-4-(tetrahydrofuran-2-ylmethyl)-4H-1,2,4-triazole](/img/structure/B4856753.png)
3-[(3,4-dichlorobenzyl)sulfanyl]-5-(propan-2-yl)-4-(tetrahydrofuran-2-ylmethyl)-4H-1,2,4-triazole
Descripción general
Descripción
3-[(3,4-dichlorobenzyl)sulfanyl]-5-(propan-2-yl)-4-(tetrahydrofuran-2-ylmethyl)-4H-1,2,4-triazole is a complex organic compound characterized by its unique structure, which includes a triazole ring, a dichlorobenzyl group, and a tetrahydrofuran moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3,4-dichlorobenzyl)sulfanyl]-5-(propan-2-yl)-4-(tetrahydrofuran-2-ylmethyl)-4H-1,2,4-triazole typically involves multiple steps, starting from readily available precursors One common route involves the reaction of 3,4-dichlorobenzyl chloride with sodium sulfide to form the corresponding sulfide This intermediate is then reacted with 1,2,4-triazole under basic conditions to form the triazole derivative
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of more efficient catalysts, alternative solvents, and continuous flow reactors to enhance reaction rates and scalability.
Análisis De Reacciones Químicas
Types of Reactions
3-[(3,4-dichlorobenzyl)sulfanyl]-5-(propan-2-yl)-4-(tetrahydrofuran-2-ylmethyl)-4H-1,2,4-triazole can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The dichlorobenzyl group can be reduced to the corresponding benzyl group.
Substitution: The triazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of benzyl derivatives.
Substitution: Formation of substituted triazole derivatives.
Aplicaciones Científicas De Investigación
3-[(3,4-dichlorobenzyl)sulfanyl]-5-(propan-2-yl)-4-(tetrahydrofuran-2-ylmethyl)-4H-1,2,4-triazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 3-[(3,4-dichlorobenzyl)sulfanyl]-5-(propan-2-yl)-4-(tetrahydrofuran-2-ylmethyl)-4H-1,2,4-triazole involves its interaction with specific molecular targets. The triazole ring can bind to metal ions or enzyme active sites, modulating their activity. The dichlorobenzyl group may enhance the compound’s binding affinity through hydrophobic interactions, while the tetrahydrofuran moiety can improve solubility and bioavailability.
Comparación Con Compuestos Similares
Similar Compounds
- 3-[(2,4-dichlorobenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazole
- 3-[(2,6-dichlorobenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazole
- 3-[(3,4-dichlorobenzyl)sulfanyl]-4,5-diphenyl-4H-1,2,4-triazole
Uniqueness
3-[(3,4-dichlorobenzyl)sulfanyl]-5-(propan-2-yl)-4-(tetrahydrofuran-2-ylmethyl)-4H-1,2,4-triazole is unique due to the presence of the tetrahydrofuran moiety, which is not commonly found in similar compounds. This structural feature may confer distinct physicochemical properties and biological activities, making it a valuable compound for further research and development.
Propiedades
IUPAC Name |
3-[(3,4-dichlorophenyl)methylsulfanyl]-4-(oxolan-2-ylmethyl)-5-propan-2-yl-1,2,4-triazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21Cl2N3OS/c1-11(2)16-20-21-17(22(16)9-13-4-3-7-23-13)24-10-12-5-6-14(18)15(19)8-12/h5-6,8,11,13H,3-4,7,9-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTDIDTJLSHMISV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NN=C(N1CC2CCCO2)SCC3=CC(=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21Cl2N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-({5-[(2,6-dimethylphenoxy)methyl]-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(4-ethoxyphenyl)acetamide](/img/structure/B4856670.png)

![2-{[3-CYANO-6-(DIFLUOROMETHYL)-4-PHENYL-2-PYRIDYL]SULFANYL}-N~1~-[2-(DIFLUOROMETHOXY)-4-METHYLPHENYL]ACETAMIDE](/img/structure/B4856687.png)
![1-(4-{4-[(4-butylphenyl)sulfonyl]-1-piperazinyl}phenyl)ethanone](/img/structure/B4856700.png)
![2-(1-Isopropyl-2-oxo-1,2-dihydro-3H-indol-3-yliden)[1,3]thiazolo[3,2-A][1,3]benzimidazol-3(2H)-one](/img/structure/B4856706.png)
![N-[(Z)-1-(4-bromophenyl)-3-(4-methylanilino)-3-oxoprop-1-en-2-yl]-2-chlorobenzamide](/img/structure/B4856711.png)
![N-[3-(4-methoxyphenyl)propyl]methanesulfonamide](/img/structure/B4856719.png)

![N-(2-hydroxyethyl)-3-(4-methylphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B4856731.png)
![2-({4-[(phenylthio)methyl]benzoyl}amino)-N-propylbenzamide](/img/structure/B4856736.png)
![N-(4-{[2-(2-chlorobenzoyl)hydrazino]carbonyl}phenyl)benzamide](/img/structure/B4856740.png)

![3-methyl-1-oxo-2-[3-oxo-3-(1-pyrrolidinyl)propyl]-1,5-dihydropyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B4856775.png)

